Azido-PEG4-Val-Cit-PAB-MMAE

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

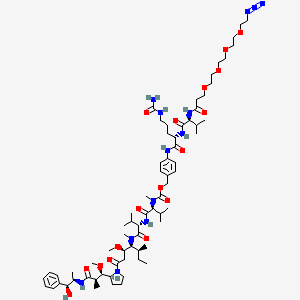

Structure

2D Structure

Properties

Molecular Formula |

C69H113N13O17 |

|---|---|

Molecular Weight |

1396.7 g/mol |

IUPAC Name |

[4-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate |

InChI |

InChI=1S/C69H113N13O17/c1-15-46(8)60(54(93-13)41-56(84)82-32-20-24-53(82)62(94-14)47(9)63(86)74-48(10)61(85)50-21-17-16-18-22-50)80(11)67(90)58(44(4)5)78-66(89)59(45(6)7)81(12)69(92)99-42-49-25-27-51(28-26-49)75-64(87)52(23-19-30-72-68(70)91)76-65(88)57(43(2)3)77-55(83)29-33-95-35-37-97-39-40-98-38-36-96-34-31-73-79-71/h16-18,21-22,25-28,43-48,52-54,57-62,85H,15,19-20,23-24,29-42H2,1-14H3,(H,74,86)(H,75,87)(H,76,88)(H,77,83)(H,78,89)(H3,70,72,91)/t46-,47+,48+,52-,53-,54+,57-,58-,59-,60-,61+,62+/m0/s1 |

InChI Key |

PDBSIBYOBPJSRL-SFLKBQQHSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCOCCOCCN=[N+]=[N-] |

Canonical SMILES |

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCOCCOCCOCCOCCN=[N+]=[N-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Azido-PEG4-Val-Cit-PAB-MMAE

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Azido-PEG4-Val-Cit-PAB-MMAE, a critical linker-payload component in the development of Antibody-Drug Conjugates (ADCs). This document details the multi-step synthesis, purification, and characterization of the molecule, along with its mechanism of action.

Introduction

This compound is a sophisticated chemical entity designed for targeted cancer therapy. It comprises several key functional units: an azide (B81097) group for bio-orthogonal conjugation to antibodies, a polyethylene (B3416737) glycol (PEG4) spacer to enhance solubility and hydrophilicity, a cathepsin B-cleavable valine-citrulline (Val-Cit) dipeptide linker, a self-immolative para-aminobenzyl alcohol (PAB) spacer, and the potent cytotoxic agent monomethyl auristatin E (MMAE).[1][2][3] This modular design ensures stability in circulation and specific release of the cytotoxic payload within the target cancer cells, thereby minimizing off-target toxicity.[4][5]

Synthesis of this compound

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions and purification of intermediates. The overall synthetic strategy involves the sequential assembly of the different components. A plausible synthetic route is outlined below, based on established chemical principles for the synthesis of similar ADC linker-payloads.

Materials and Reagents

A comprehensive list of necessary materials and reagents is provided in the experimental protocols section. All reagents should be of high purity and handled in accordance with safety data sheets.

Synthetic Pathway

The synthesis can be logically divided into three main stages:

-

Synthesis of the Azido-PEG4-Val-Cit-PAB Linker: This involves the coupling of the Azido-PEG4 moiety to the Val-Cit-PAB backbone.

-

Synthesis of the Val-Cit-PAB-MMAE Conjugate: This step involves the attachment of the cytotoxic payload, MMAE, to the Val-Cit-PAB linker.

-

Final Coupling and Purification: The azido-functionalized linker is then coupled to the MMAE-containing intermediate to yield the final product.

Caption: Synthetic pathway for this compound.

Characterization

Thorough characterization of this compound is essential to confirm its identity, purity, and stability. The following analytical techniques are typically employed.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₆₉H₁₁₃N₁₃O₁₇ | [3][6] |

| Molecular Weight | 1396.71 g/mol | [3][6] |

| CAS Number | 1869126-64-6 | [3][6] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO, DMF | [6] |

| Storage | -20°C, protect from light | [6] |

Spectroscopic and Chromatographic Data

| Analysis | Expected Results |

| ¹H NMR | Peaks corresponding to the protons of the azido-PEG4, Val, Cit, PAB, and MMAE moieties. |

| ¹³C NMR | Resonances consistent with the carbon framework of the entire molecule. |

| Mass Spectrometry (ESI-MS) | A molecular ion peak corresponding to [M+H]⁺ at m/z ~1397.7. |

| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating high purity (typically >95%). |

Experimental Protocols

Synthesis of this compound

Step 1: Synthesis of Fmoc-Val-Cit-PAB-OH

-

To a solution of Fmoc-Val-Cit-OH in anhydrous N,N-dimethylformamide (DMF), add p-aminobenzyl alcohol and a coupling reagent such as HATU.

-

Add N,N-diisopropylethylamine (DIPEA) and stir the reaction mixture at room temperature overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

-

Purify the crude product by flash column chromatography to obtain Fmoc-Val-Cit-PAB-OH.

Step 2: Coupling of MMAE to Val-Cit-PAB

-

Deprotect Fmoc-Val-Cit-PAB-OH using a solution of piperidine (B6355638) in DMF.

-

After deprotection, couple the resulting amine with MMAE using a suitable activating agent like HOBt and a carbodiimide.

-

Monitor the reaction by HPLC.

-

Purify the crude Val-Cit-PAB-MMAE by preparative reverse-phase HPLC.

Step 3: Synthesis of this compound

-

Activate the carboxylic acid of Azido-PEG4-acid using a coupling agent such as HBTU in the presence of DIPEA in anhydrous DMF.

-

To this activated linker, add the deprotected amine from the Val-Cit-PAB-MMAE intermediate.

-

Stir the reaction at room temperature until completion, as monitored by HPLC.

-

Purify the final product, this compound, by preparative reverse-phase HPLC.

-

Lyophilize the pure fractions to obtain the final product as a white solid.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Dissolve a small amount of the sample in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

-

Process the spectra and assign the peaks to the corresponding protons and carbons of the molecule.

Mass Spectrometry (MS)

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid).

-

Infuse the solution into an electrospray ionization (ESI) mass spectrometer.

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecular ion [M+H]⁺.

High-Performance Liquid Chromatography (HPLC)

-

Dissolve the sample in a suitable solvent mixture (e.g., water/acetonitrile).

-

Inject the sample onto a reverse-phase C18 column.

-

Elute the compound using a gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA).

-

Monitor the elution profile at a suitable wavelength (e.g., 220 nm and 254 nm) to determine the purity and retention time.

Mechanism of Action

The this compound, when conjugated to a monoclonal antibody, forms an ADC that targets specific antigens on cancer cells. The mechanism of action can be summarized in the following steps:

-

Targeting and Internalization: The ADC binds to the target antigen on the cancer cell surface and is internalized via endocytosis.

-

Lysosomal Trafficking: The ADC-antigen complex is trafficked to the lysosome.

-

Linker Cleavage: Within the acidic and enzyme-rich environment of the lysosome, the Val-Cit linker is cleaved by cathepsin B.[5]

-

Payload Release: Cleavage of the linker initiates the self-immolation of the PAB spacer, leading to the release of free MMAE into the cytoplasm.

-

Cytotoxicity: MMAE, a potent tubulin inhibitor, disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[7][8]

Caption: Mechanism of action of an ADC utilizing this compound.

Signaling Pathway

MMAE-induced cell cycle arrest and apoptosis are mediated through the disruption of the microtubule network, which in turn affects various signaling pathways. One of the key pathways implicated is the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation. Inhibition of microtubule function by MMAE can lead to the downregulation of this pathway, contributing to its pro-apoptotic effects.

Caption: Signaling pathway affected by MMAE.

Experimental Workflow

The general workflow for the use of this compound in the preparation and characterization of an ADC is depicted below.

Caption: General experimental workflow for ADC development.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. The provided protocols and diagrams serve as a valuable resource for researchers in the field of targeted cancer therapy and ADC development. The successful synthesis and thorough characterization of this complex molecule are crucial steps in the development of safe and effective antibody-drug conjugates.

References

- 1. This compound | CAS:1869126-64-6 | AxisPharm [axispharm.com]

- 2. This compound [myskinrecipes.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]

- 6. This compound, ADC linker, 1869126-64-6 | BroadPharm [broadpharm.com]

- 7. adcreview.com [adcreview.com]

- 8. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]

An In-depth Technical Guide to the Chemical Properties of Azido-PEG4-Val-Cit-PAB-MMAE

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and mechanism of action of Azido-PEG4-Val-Cit-PAB-MMAE, a key linker-payload conjugate used in the development of Antibody-Drug Conjugates (ADCs). This document is intended to serve as a valuable resource for researchers and professionals in the field of targeted cancer therapy.

Introduction

This compound is a sophisticated chemical entity designed for targeted drug delivery. It comprises a potent cytotoxic agent, Monomethyl Auristatin E (MMAE), linked to a functionalized polyethylene (B3416737) glycol (PEG) spacer. This construct is engineered for subsequent conjugation to a monoclonal antibody (mAb) via "click chemistry." The individual components are meticulously chosen to ensure stability in circulation, selective release of the cytotoxic payload within target cancer cells, and enhanced solubility.[][2]

Chemical Properties

The fundamental chemical properties of this compound are summarized in the table below. These properties are critical for its application in ADC development, influencing its reactivity, solubility, and overall handling.

| Property | Value | Reference(s) |

| Molecular Formula | C₆₉H₁₁₃N₁₃O₁₇ | [3] |

| Molecular Weight | 1396.7 g/mol | [3] |

| Purity | Typically ≥98% | [3] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO, DCM, DMF | [3] |

| Storage Conditions | -20°C, protected from light and moisture | [3] |

Molecular Structure and Components

The structure of this compound is modular, with each component serving a distinct and critical function in the context of an ADC.

Caption: Molecular components of this compound.

-

Azido Group (N₃): This functional group is crucial for the conjugation of the linker-payload to a monoclonal antibody. It readily participates in bioorthogonal "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), with a corresponding alkyne-modified antibody. This allows for a stable and specific covalent bond formation.[4][5]

-

PEG4 Spacer: The tetra-polyethylene glycol spacer enhances the solubility and stability of the molecule. The hydrophilic nature of the PEG chain can improve the pharmacokinetic properties of the resulting ADC and reduce aggregation.[2]

-

Val-Cit Linker: The valine-citrulline dipeptide is a cathepsin B-cleavable linker. Cathepsin B is a lysosomal protease that is often upregulated in tumor cells. This enzymatic cleavage is designed to occur specifically within the target cancer cell after internalization of the ADC, ensuring selective release of the cytotoxic payload.[6]

-

PAB Spacer (p-aminobenzyl alcohol): The PAB spacer acts as a self-immolative unit. Following the enzymatic cleavage of the Val-Cit linker, the PAB group undergoes a 1,6-elimination reaction, which in turn releases the unmodified MMAE payload.[]

-

MMAE (Monomethyl Auristatin E): MMAE is a highly potent antimitotic agent. It inhibits cell division by blocking the polymerization of tubulin. Once released inside the cancer cell, MMAE binds to tubulin, leading to cell cycle arrest and apoptosis.[4][]

Mechanism of Action

The mechanism of action of an ADC utilizing this compound is a multi-step process that relies on the specificity of the antibody and the controlled release of the cytotoxic payload.

Caption: Mechanism of action of an ADC with a cleavable linker.

Experimental Protocols

This section provides detailed methodologies for the synthesis and key analytical procedures related to this compound.

Synthesis of this compound

The synthesis is a multi-step process that involves the initial preparation of the Val-Cit-PAB-MMAE core, followed by the conjugation of the Azido-PEG4 moiety.

Step 1: Synthesis of Fmoc-Val-Cit-PAB-MMAE [8]

-

Dissolve the cleavable activated ester linker, Fmoc-Val-Cit-PAB-PNP (1.1 eq.), MMAE (1.0 eq.), and HOBt (1.0 eq.) in anhydrous DMF and dry pyridine.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC).

-

Upon completion, purify the crude product by semi-preparative HPLC.

-

Lyophilize the purified fractions to obtain Fmoc-Val-Cit-PAB-MMAE as a solid.

Step 2: Deprotection to NH₂-Val-Cit-PAB-MMAE [8]

-

Dissolve the Fmoc-Val-Cit-PAB-MMAE from the previous step in DMF.

-

Add piperidine (B6355638) (20 eq.) to the solution and stir at room temperature for 20-30 minutes to remove the Fmoc protecting group.

-

Purify the resulting NH₂-Val-Cit-PAB-MMAE by reverse-phase preparative HPLC.

-

Lyophilize the purified fractions to obtain the desired product as a white solid.

Step 3: Coupling of Azido-PEG4 to NH₂-Val-Cit-PAB-MMAE

-

Dissolve NH₂-Val-Cit-PAB-MMAE (1.0 eq.) and an activated form of Azido-PEG4 acid (e.g., Azido-PEG4-NHS ester) (1.1 eq.) in anhydrous DMF.

-

Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2-3 eq.), to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction progress by HPLC or LC-MS.

-

Upon completion, purify the crude product by reverse-phase preparative HPLC.

-

Lyophilize the purified fractions to obtain the final product, this compound.

Characterization

The purity and identity of the synthesized compound should be confirmed using standard analytical techniques.[][]

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound. A gradient of water and acetonitrile (B52724) with 0.1% trifluoroacetic acid (TFA) on a C18 column is typically used.[10][11]

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound. Electrospray ionization (ESI) is a common method.[]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the compound. Both ¹H and ¹³C NMR can be employed.[12]

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the cytotoxic potential of the released MMAE payload on cancer cell lines.[13]

Caption: Workflow for an in vitro cytotoxicity assay.

-

Cell Seeding: Seed target cancer cells (e.g., HER2-positive for a trastuzumab ADC) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

-

Drug Treatment: Prepare serial dilutions of free MMAE or the complete ADC in cell culture medium and add them to the cells.

-

Incubation: Incubate the cells with the compounds for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours. Viable cells will convert MTT to formazan crystals.

-

Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value by plotting cell viability against the logarithm of the drug concentration.

Cathepsin B Cleavage Assay

This assay confirms the specific enzymatic cleavage of the Val-Cit linker.

-

Reaction Setup: Prepare a reaction mixture containing the ADC (e.g., 1 µM) in a suitable assay buffer (e.g., 10 mM MES buffer, pH 6.0, with DTT).

-

Enzyme Addition: Initiate the reaction by adding purified human cathepsin B (e.g., 20 nM).

-

Incubation: Incubate the reaction mixture at 37°C.

-

Time Points: At various time points, take aliquots of the reaction and quench the reaction with a stop solution (e.g., acetonitrile with an internal standard).

-

Analysis: Analyze the samples by LC-MS/MS to quantify the amount of released MMAE.

-

Data Analysis: Plot the concentration of released MMAE over time to determine the cleavage rate.

Conclusion

This compound is a highly versatile and effective linker-payload for the development of next-generation ADCs. Its well-defined chemical properties and predictable mechanism of action make it a valuable tool in the pursuit of more targeted and potent cancer therapies. The experimental protocols provided in this guide offer a framework for the synthesis, characterization, and evaluation of this important compound.

References

- 2. This compound [myskinrecipes.com]

- 3. This compound, ADC linker, 1869126-64-6 | BroadPharm [broadpharm.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. FMoc-Val-Cit-PAB: Applications of FMoc-Val-Cit-PAB in Antibody-Drug Conjugates and Its Synthesis Method_Chemicalbook [chemicalbook.com]

- 8. rsc.org [rsc.org]

- 10. protocols.io [protocols.io]

- 11. bachem.com [bachem.com]

- 12. Assessment of ADC Higher Order Structure Through 2D NMR Analysis | Scilit [scilit.com]

- 13. benchchem.com [benchchem.com]

The Strategic Role of PEG4 in Antibody-Drug Conjugate Linkers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the critical role of tetraethylene glycol (PEG4) moieties within the linkers of Antibody-Drug Conjugates (ADCs). As the ADC field matures, linker technology has become a pivotal area of innovation, directly influencing the therapeutic index by modulating pharmacokinetics, stability, and efficacy. The inclusion of discrete PEG units, particularly PEG4, offers a strategic approach to overcoming challenges associated with the conjugation of hydrophobic payloads to monoclonal antibodies.

The Physicochemical Impact of PEG4 Linkers on ADC Properties

The conjugation of potent, often hydrophobic, cytotoxic agents to a large antibody molecule can lead to significant manufacturing and stability challenges, most notably aggregation. Short, discrete polyethylene (B3416737) glycol chains like PEG4 are incorporated into ADC linker design to mitigate these issues through several key mechanisms.[1]

-

Enhanced Hydrophilicity: The primary role of a PEG linker is to increase the hydrophilicity of the ADC. The ethylene (B1197577) oxide units of the PEG chain are highly solvated in aqueous environments, forming a hydration shell around the linker and the conjugated payload.[1][2] This increased water solubility helps to prevent hydrophobic interactions between ADC molecules, which are a primary driver of aggregation.[1][2]

-

Steric Hindrance: The flexible nature of the PEG4 chain provides a steric shield, physically separating the hydrophobic payloads of adjacent ADC molecules. This steric hindrance further reduces the likelihood of intermolecular aggregation, even at higher drug-to-antibody ratios (DARs).[3]

-

Improved Pharmacokinetics: By minimizing aggregation and increasing hydrophilicity, PEG linkers can significantly improve the pharmacokinetic (PK) profile of an ADC.[4] Aggregated ADCs are more likely to be rapidly cleared from circulation by the reticuloendothelial system. By promoting a more homogenous and soluble ADC species, PEG4 linkers can contribute to a longer plasma half-life and increased tumor exposure.[4]

-

Discrete Nature: A key advantage of using a discrete PEG4 linker, as opposed to polydisperse PEG polymers, is the ability to produce a more homogeneous ADC product. This ensures batch-to-batch consistency with a well-defined structure and molecular weight, which is a critical consideration for regulatory approval.[5]

Data Presentation: The Influence of PEG Linker Length on ADC Characteristics

The length of the PEG linker is a critical parameter that must be optimized for each specific ADC. While extensive head-to-head comparative data for PEG4 across a wide range of ADCs is often proprietary, the following tables summarize general trends and specific examples from the literature on the impact of PEG linker length on key ADC properties.

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics in Rats

| Linker | Clearance (mL/day/kg) |

| No PEG | ~15 |

| PEG2 | ~10 |

| PEG4 | ~7 |

| PEG8 | ~5 |

| PEG12 | ~5 |

| PEG24 | ~5 |

| (Data adapted from Burke et al., 2017. This study systematically evaluated the effect of PEG size on the pharmacokinetics of ADCs with a drug-to-antibody ratio (DAR) of 8.)[6] |

Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity of an Affibody-Drug Conjugate

| Linker | IC50 (nM) vs. NCI-N87 cells | IC50 (nM) vs. BT-474 cells |

| No PEG (HM) | 4.94 | 2.48 |

| PEG4K (HP4KM) | 31.9 | 26.2 |

| PEG10K (HP10KM) | 111.3 | 83.5 |

| (Data adapted from Li et al., 2021. This study used miniaturized affibody-based drug conjugates and demonstrated that longer PEG chains can reduce in vitro cytotoxicity.)[7] |

Table 3: General Trends of PEGylation on ADC Properties

| Property | Impact of PEGylation | Quantitative Insights (General) |

| Aggregation | Decreased | PEGylated linkers can significantly reduce the percentage of high molecular weight species (aggregates) compared to non-PEGylated counterparts, especially at higher DARs.[2][8] |

| Solubility | Increased | The hydrophilicity imparted by PEG linkers allows for the use of more hydrophobic payloads and facilitates conjugation in aqueous buffers.[9] |

| Drug-to-Antibody Ratio (DAR) | Enables Higher DARs | PEG linkers can enable the successful conjugation of a higher number of drug molecules per antibody without inducing significant aggregation.[10] |

| In Vivo Efficacy | Often Enhanced | Improved pharmacokinetic properties conferred by PEG linkers frequently translate to enhanced in vivo efficacy due to prolonged circulation and increased tumor accumulation.[4] |

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate evaluation of ADCs incorporating PEG4 linkers.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the in vitro potency (IC50) of an ADC by measuring its ability to inhibit the proliferation of a target cancer cell line.

Materials:

-

Target cancer cell line (e.g., HER2-positive SK-BR-3 for an anti-HER2 ADC)

-

Appropriate cell culture medium (e.g., McCoy's 5A with 10% FBS)

-

ADC with PEG4 linker

-

Control ADC (e.g., isotype control with the same linker-drug)

-

Free cytotoxic drug

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the target cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

ADC Treatment: Prepare serial dilutions of the PEG4-ADC, control ADC, and free drug in cell culture medium.

-

Remove the overnight culture medium from the cells and add 100 µL of the serially diluted test articles to the respective wells. Include wells with medium only as a negative control.

-

Incubation: Incubate the plate for 72-96 hours at 37°C with 5% CO2.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control wells. Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value using non-linear regression analysis.[4]

In Vivo Efficacy Study in a Xenograft Model

Objective: To evaluate the anti-tumor activity of an ADC with a PEG4 linker in a murine xenograft model.

Materials:

-

Immunodeficient mice (e.g., BALB/c nude or NOD-SCID)

-

Human cancer cell line for tumor implantation

-

ADC with PEG4 linker

-

Vehicle control solution

-

Positive control (e.g., a clinically approved ADC or chemotherapy agent)

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation: Subcutaneously inject a suspension of the human cancer cell line (e.g., 5 x 10^6 cells) into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor growth.

-

Group Randomization: Once the tumors reach a mean volume of 100-200 mm³, randomize the mice into treatment groups (e.g., vehicle control, PEG4-ADC low dose, PEG4-ADC high dose, positive control).

-

ADC Administration: Administer the ADC, vehicle, and positive control to the respective groups via an appropriate route (e.g., intravenous injection).

-

Monitoring: Measure tumor volumes and body weights 2-3 times per week. Observe the animals for any signs of toxicity.

-

Study Endpoint: The study is typically concluded when tumors in the control group reach a predetermined size or after a specified treatment period.

-

Data Analysis: Plot the mean tumor volume over time for each group. Calculate tumor growth inhibition (TGI) for the treatment groups compared to the vehicle control.

Murine Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile of an ADC with a PEG4 linker in mice.

Materials:

-

Healthy mice (e.g., CD-1 or as appropriate for the ADC)

-

ADC with PEG4 linker

-

Anesthetic

-

Blood collection supplies (e.g., microcentrifuge tubes with anticoagulant)

-

ELISA or LC-MS/MS for ADC quantification

Procedure:

-

ADC Administration: Administer a single intravenous (IV) dose of the PEG4-ADC to each mouse.

-

Serial Blood Collection: At predetermined time points (e.g., 5 min, 1, 4, 8, 24, 48, 96, and 168 hours post-dose), collect blood samples from each mouse.

-

Plasma Preparation: Process the blood samples to obtain plasma by centrifugation.

-

Sample Storage: Store plasma samples at -80°C until analysis.

-

ADC Quantification: Quantify the concentration of the ADC in the plasma samples using a validated bioanalytical method such as a ligand-binding assay (ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Pharmacokinetic Analysis: Plot the plasma concentration of the ADC versus time. Determine key pharmacokinetic parameters (e.g., clearance, half-life, area under the curve (AUC)) using non-compartmental analysis software.

Mandatory Visualizations

Signaling Pathway: ADC Mechanism of Action

Caption: Generalized signaling pathway of an Antibody-Drug Conjugate's mechanism of action.

Experimental Workflow: ADC In Vitro Evaluation

Caption: A typical experimental workflow for the in vitro evaluation of an ADC.

Logical Relationship: Benefits of PEG4 Linker

Caption: Logical relationships illustrating the benefits of incorporating a PEG4 linker in ADCs.

Conclusion

The incorporation of a PEG4 linker represents a refined strategy in the design of modern Antibody-Drug Conjugates. By imparting hydrophilicity, providing steric hindrance, and ensuring product homogeneity, PEG4 linkers play a crucial role in mitigating the challenges associated with hydrophobic payloads. This leads to ADCs with improved stability, more favorable pharmacokinetic profiles, and the potential for higher drug loading, all of which contribute to a wider therapeutic window. The careful selection and optimization of the PEG linker length, in conjunction with robust in vitro and in vivo evaluation, are critical steps in the development of safe and effective ADC therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]

- 6. benchchem.com [benchchem.com]

- 7. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Investigation of the bystander effect in CHO-K1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. Payload diversification: a key step in the development of antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

Val-Cit-PAB linker cleavage mechanism by cathepsin B

An In-Depth Technical Guide to the Val-Cit-PAB Linker Cleavage Mechanism by Cathepsin B

Introduction

Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, engineered to deliver potent cytotoxic agents directly to tumor cells while minimizing systemic toxicity.[1][] The efficacy and safety of an ADC are critically dependent on the linker, the chemical bridge connecting the monoclonal antibody to the cytotoxic payload.[3] Among the most successful strategies are enzymatically cleavable linkers, designed to be stable in the systemic circulation but labile within the specific microenvironment of a target cell.[1][3]

The valine-citrulline (Val-Cit) dipeptide linker, coupled with a p-aminobenzyloxycarbonyl (PABC) self-immolative spacer, is the most widely characterized and clinically utilized protease-cleavable system.[1] This guide provides a detailed examination of the molecular mechanism underpinning the cleavage of the Val-Cit-PAB linker by the lysosomal protease Cathepsin B, a process fundamental to the therapeutic action of numerous ADCs, including the FDA-approved Adcetris® (Brentuximab vedotin) and Polivy® (Polatuzumab vedotin).[4]

Core Components of the Cleavage System

The precision of the Val-Cit-PAB system relies on the interplay between the lysosomal protease and the multi-component linker.

Cathepsin B: The Enzymatic Trigger

Cathepsin B is a cysteine protease predominantly located in lysosomes, the primary degradative organelles within a cell.[] Its catalytic activity is dependent on a Cys-His dyad in its active site and is optimal in the acidic milieu of the lysosome (pH 4.5-5.5).[1] Many tumor types overexpress Cathepsin B, making it an effective and selective trigger for ADC activation.[1][] While Cathepsin B is the principal enzyme for which the Val-Cit linker was designed, subsequent studies have shown that other lysosomal cysteine proteases, such as Cathepsin L, S, and F, can also contribute to its cleavage, providing a degree of redundancy that may prevent therapeutic resistance.[1][6][7]

The Val-Cit-PAB Linker Architecture

The linker is a sophisticated chemical construct with three distinct functional parts:

-

Valine (Val): This amino acid is designated as the P2 residue, which specifically interacts with the hydrophobic S2 subsite within the active site of Cathepsin B.[1]

-

Citrulline (Cit): A non-proteinogenic amino acid that serves as the P1 residue, binding to the S1 subsite of the enzyme.[1] The Val-Cit dipeptide sequence has been optimized for high-affinity recognition and efficient cleavage by Cathepsin B.[]

-

PABC (p-aminobenzyloxycarbonyl) Spacer: This unit is the quintessential self-immolative spacer.[4][8] It serves two critical functions: it covalently links the dipeptide trigger to the drug payload via a carbamate (B1207046) bond, and its structure prevents bulky drug molecules from sterically hindering the enzyme's access to the Val-Cit cleavage site.[][8][9]

The Stepwise Cleavage and Payload Release Mechanism

The release of the cytotoxic drug is not a single event but a well-orchestrated cascade that begins with ADC internalization and culminates in the traceless release of the payload.

-

Receptor-Mediated Endocytosis: The ADC circulates systemically until the antibody component recognizes and binds to its target antigen on the surface of a cancer cell. This binding event triggers the internalization of the entire ADC complex into an endosome.[1]

-

Lysosomal Trafficking: The endosome matures and subsequently fuses with a lysosome. This fusion exposes the ADC to the internal environment of the lysosome, which is characterized by low pH and a high concentration of active proteases, including Cathepsin B.[1][8]

-

Specific Enzymatic Cleavage: Inside the lysosome, Cathepsin B recognizes and binds to the Val-Cit dipeptide of the linker. The enzyme's active site catalyzes the hydrolytic cleavage of the amide bond connecting the C-terminus of the citrulline residue to the nitrogen atom of the PABC spacer.[1][10] This proteolytic event is the irreversible trigger for the subsequent chemical reaction.

-

Self-Immolative Cascade: The cleavage of the Cit-PABC bond unmasks a free aniline, generating an electronically unstable p-aminobenzyl alcohol intermediate attached to the drug.[1] This intermediate rapidly and spontaneously undergoes a 1,6-elimination reaction.[1][4][11]

-

Traceless Drug Release: The 1,6-elimination causes the PABC spacer to fragment, releasing the cytotoxic payload in its original, unmodified, and fully active form. The byproducts of this fragmentation are carbon dioxide and p-aza-quinone methide.[1][4] This "self-immolative" process ensures a clean and efficient release of the drug directly at the site of action.

Quantitative Analysis of Linker Cleavage

While detailed kinetic parameters (Km, kcat) for the cleavage of full-length ADCs are not always publicly available, comparative studies provide valuable insights into the efficiency and stability of different dipeptide linkers.[1] The stability of the linker, particularly in preclinical animal models, is a critical parameter. The Val-Cit linker is known to be susceptible to premature cleavage by the mouse-specific carboxylesterase Ces1C, a challenge that has prompted the development of more stable linker designs for preclinical evaluation.[6][12][13][14]

| Linker Sequence | Relative Cleavage/Stability Characteristic | Key Enzyme(s) | Notes |

| Val-Cit | Benchmark for efficient lysosomal cleavage.[1] | Cathepsin B, L, S, F[1][6] | Considered the gold standard but shows instability in mouse plasma due to Ces1C.[12][13] |

| Val-Ala | Effective cleavage by Cathepsin B, sometimes with lower hydrophobicity than Val-Cit.[1][9] | Cathepsin B | A common alternative to Val-Cit, used in several ADCs in clinical trials.[15] |

| Phe-Lys | Rapidly cleaved by isolated Cathepsin B, but rates are comparable to Val-Cit in lysosomal extracts.[1][9] | Cathepsin B | May have reduced plasma half-life compared to Val-Cit or Val-Ala.[9] |

| Glu-Val-Cit | Designed for enhanced stability in mouse plasma.[13] | Cathepsin B | Shows excellent stability against Ces1C while remaining susceptible to Cathepsin B cleavage.[13][15] |

| cBu-Cit | Highly specific for Cathepsin B.[6] | Cathepsin B | Peptidomimetic design to increase selectivity and reduce cleavage by other proteases.[6][15] |

Table 1: Comparative characteristics of different protease-cleavable dipeptide linkers. Data is compiled from multiple literature sources for relative comparison.

Experimental Protocols for Cleavage Analysis

Validating the cleavage kinetics and stability of a linker is a critical step in ADC development. The following are standard methodologies for assessing linker cleavage in vitro.

Protocol: In Vitro Cathepsin B Cleavage Assay (HPLC-Based)

This protocol outlines a typical experiment to quantify the rate of payload release from an ADC in the presence of purified Cathepsin B, with analysis by High-Performance Liquid Chromatography (HPLC).[1][16]

-

Objective: To quantify the rate of drug release from a Val-Cit-linker-containing ADC upon incubation with recombinant human Cathepsin B.

-

Materials:

-

ADC with Val-Cit linker (e.g., 1-5 mg/mL stock in PBS).

-

Recombinant Human Cathepsin B (e.g., from human liver).

-

Assay Buffer: 10-25 mM Sodium Acetate or MES, pH 5.0.[1]

-

Activation Solution: 30-40 mM Dithiothreitol (DTT) in water.[1]

-

Quenching Solution: 2% Formic Acid in acetonitrile (B52724) or a specific protease inhibitor cocktail.

-

HPLC system with a reverse-phase column (e.g., C4 or C18) and a UV or mass spectrometer detector.

-

-

Procedure:

-

Enzyme Activation: Prepare the active enzyme solution by incubating a stock solution of Cathepsin B with the assay buffer containing DTT for 15-30 minutes at 37°C. DTT is essential to maintain the active-site cysteine in its reduced, catalytically active state.[1]

-

Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the ADC solution with the pre-warmed assay buffer. Typical final concentrations are in the micromolar range for the ADC (e.g., 1-10 µM).[1][17]

-

Initiate Reaction: Start the cleavage reaction by adding the activated Cathepsin B solution to the ADC mixture. The final enzyme concentration is typically in the nanomolar range (e.g., 20-100 nM).[1][17] Incubate the reaction at 37°C.

-

Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

-

Quench Reaction: Immediately stop the reaction by adding the aliquot to the quenching solution. This will denature the enzyme and halt any further cleavage.

-

Analysis: Analyze the quenched samples by reverse-phase HPLC. The released payload, remaining intact ADC, and any intermediates can be separated and quantified by integrating the peak areas from the chromatogram. The rate of drug release can then be calculated.

-

Protocol: Fluorogenic Substrate Cleavage Assay

This is a high-throughput method often used for screening linker sequences or inhibitors by measuring the increase in fluorescence as a substrate is cleaved.[1]

-

Objective: To rapidly determine the susceptibility of a model peptide sequence to cleavage by Cathepsin B.

-

Materials:

-

Fluorogenic Substrate: A peptide sequence (e.g., Z-Val-Cit-AMC) where AMC (7-amino-4-methylcoumarin) is a fluorescent reporter group quenched by the peptide.

-

Assay Buffer: As described above, including DTT.

-

Activated Cathepsin B.

-

96-well black microplate.

-

Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm).

-

-

Brief Protocol:

-

A solution of the peptide-AMC substrate is prepared in the assay buffer and added to the wells of the microplate.

-

The reaction is initiated by adding activated Cathepsin B.

-

The plate is immediately placed in a fluorescence plate reader and incubated at 37°C.

-

Fluorescence is measured kinetically over time. The rate of cleavage is directly proportional to the slope of the fluorescence versus time plot.[1]

-

Conclusion

The Cathepsin B-mediated cleavage of the Val-Cit-PAB linker is a highly refined and robust mechanism that has become central to the success of modern antibody-drug conjugates. This process leverages the physiological differences between the systemic circulation and the intracellular lysosomal compartment of tumor cells to achieve conditional drug activation. The mechanism's reliance on a specific enzymatic trigger followed by a rapid, spontaneous self-immolative cascade ensures efficient and traceless payload release.[1][8] A thorough understanding of this mechanism, including its quantitative parameters and the experimental methods used for its validation, is essential for researchers and scientists in the field of drug development to design and optimize the next generation of targeted cancer therapies.

References

- 1. benchchem.com [benchchem.com]

- 3. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Chemistry Behind ADCs [mdpi.com]

- 6. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. preprints.org [preprints.org]

- 8. benchchem.com [benchchem.com]

- 9. Development and Biochemical Characterization of Self-Immolative Linker Containing GnRH-III-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 11. researchgate.net [researchgate.net]

- 12. preprints.org [preprints.org]

- 13. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 16. benchchem.com [benchchem.com]

- 17. aacrjournals.org [aacrjournals.org]

An In-depth Technical Guide to Azido-PEG4-Val-Cit-PAB-MMAE: Structure, Components, and Applications in Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, components, and applications of Azido-PEG4-Val-Cit-PAB-MMAE, a critical linker-payload complex used in the development of Antibody-Drug Conjugates (ADCs). This document details the function of each component, summarizes key quantitative data, and provides representative experimental protocols for the characterization of ADCs constructed with this advanced system.

Core Structure and Components

This compound is a sophisticated, multi-functional molecule designed for the targeted delivery of the potent cytotoxic agent, Monomethyl Auristatin E (MMAE), to cancer cells. Its structure is engineered for stability in circulation, site-specific conjugation to a monoclonal antibody (mAb), and controlled intracellular release of the cytotoxic payload.[1][2]

The molecule can be deconstructed into five key components, each with a specific function:

-

Azido (N₃) Group: This functional group serves as a bioorthogonal handle for conjugation. It allows for a highly specific and efficient covalent attachment to a monoclonal antibody that has been engineered to contain a complementary functional group, such as an alkyne or a strained cyclooctyne (B158145) (e.g., DBCO or BCN), via "click chemistry" (Copper-Catalyzed Azide-Alkyne Cycloaddition or Strain-Promoted Azide-Alkyne Cycloaddition).[1][3][4] This site-specific conjugation method allows for the production of homogeneous ADCs with a precise drug-to-antibody ratio (DAR).

-

Polyethylene Glycol (PEG4) Spacer: The tetra-ethylene glycol spacer is a hydrophilic linker that enhances the solubility and stability of the overall ADC construct.[1][2] The PEG linker can also influence the pharmacokinetic properties of the ADC, potentially reducing aggregation and improving its circulation half-life.

-

Valine-Citrulline (Val-Cit) Dipeptide: This dipeptide sequence is a crucial element of the cleavable linker system.[5][6] It is specifically designed to be recognized and cleaved by lysosomal proteases, particularly Cathepsin B, which is often overexpressed in the lysosomal compartments of tumor cells.[5][6] This enzymatic cleavage is a key step in the intracellular release of the MMAE payload. The Val-Cit linker exhibits high stability in the bloodstream, where cathepsin activity is minimal, thus preventing premature drug release.[6]

-

p-Aminobenzyl Carbamate (PAB) Spacer: The PAB unit acts as a "self-immolative" spacer.[6] Following the enzymatic cleavage of the Val-Cit dipeptide, the PAB group undergoes a spontaneous 1,6-elimination reaction. This fragmentation is essential for the efficient and traceless release of the unmodified, fully active MMAE payload into the cytoplasm of the target cell.[6]

-

Monomethyl Auristatin E (MMAE): MMAE is a highly potent synthetic antineoplastic agent derived from the natural product dolastatin 10.[7] It functions as a tubulin polymerization inhibitor. By binding to tubulin, MMAE disrupts the formation of the mitotic spindle, which is essential for cell division. This leads to cell cycle arrest in the G2/M phase and ultimately induces programmed cell death (apoptosis).[8][9] Due to its high toxicity, MMAE is unsuitable for systemic administration as a standalone drug but is highly effective as a payload in targeted ADC therapies.[7][10]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₆₉H₁₁₃N₁₃O₁₇ | [7][11] |

| Molecular Weight | 1396.71 g/mol | [7][11] |

| Appearance | White to off-white solid | [3] |

| Purity | ≥98% | [7][11] |

| Solubility | Soluble in DMSO, DCM, DMF | [7] |

| Insoluble in H₂O (< 0.1 mg/mL) | [3] | |

| Storage Conditions | -20°C, protect from light, stored under nitrogen | [3][11] |

Mechanism of Action of an ADC with this compound

The therapeutic effect of an antibody-drug conjugate utilizing this linker-payload system is a multi-step process initiated by the specific targeting of cancer cells.

Caption: Mechanism of action of an ADC utilizing the Val-Cit-PAB-MMAE system.

-

Circulation and Targeting: The ADC circulates in the bloodstream. The monoclonal antibody component specifically recognizes and binds to a tumor-associated antigen on the surface of a cancer cell.

-

Internalization: Upon binding, the cancer cell internalizes the ADC-antigen complex through receptor-mediated endocytosis, enclosing it within an endosome.

-

Lysosomal Trafficking: The endosome traffics to and fuses with a lysosome.

-

Enzymatic Cleavage: Inside the acidic environment of the lysosome, Cathepsin B enzymes recognize and cleave the Val-Cit dipeptide linker.[5]

-

Payload Release: This cleavage triggers the self-immolation of the PAB spacer, leading to the release of the free, active MMAE into the cytoplasm.[6]

-

Cytotoxicity: The released MMAE binds to tubulin, inhibiting its polymerization and disrupting the microtubule network. This leads to G2/M phase cell cycle arrest and subsequent apoptosis.[8][9]

Experimental Protocols

This section provides an overview of key experimental protocols for the synthesis and characterization of ADCs using this compound.

Representative Synthesis of this compound

Caption: General workflow for the synthesis of this compound.

-

Solid-Phase Peptide Synthesis (SPPS) of Fmoc-Val-Cit-PAB:

-

The dipeptide linker is assembled on a solid support resin (e.g., Rink amide resin).

-

The synthesis involves sequential steps of Fmoc deprotection (using piperidine (B6355638) in DMF) and amino acid coupling (using coupling reagents like HBTU/HOBt or HATU in the presence of a base like DIPEA).

-

p-Aminobenzyl alcohol is coupled to the N-terminus of the Val-Cit dipeptide.[8]

-

-

Cleavage from Resin:

-

The peptide-PAB construct is cleaved from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

-

-

Solution-Phase Coupling with MMAE:

-

The cleaved linker is activated and coupled to the N-terminus of MMAE in an organic solvent.

-

The reaction progress is monitored by HPLC.

-

-

Coupling with Azido-PEG4 Moiety:

-

The N-terminus of the Val-Cit-PAB-MMAE is coupled with an activated Azido-PEG4 derivative (e.g., Azido-PEG4-NHS ester).

-

-

Purification:

-

The final product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to yield the pure this compound. The product is then lyophilized.

-

Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC. Hydrophobic Interaction Chromatography (HIC) is a common method for determining the average DAR and the distribution of drug-loaded species.[8]

-

Principle: HIC separates proteins based on their hydrophobicity. The conjugation of the hydrophobic linker-drug to the antibody increases its overall hydrophobicity. ADCs with different numbers of conjugated drugs will have different retention times on the HIC column.

-

Instrumentation: HPLC system with a HIC column (e.g., Butyl-NPR).

-

Mobile Phases:

-

Mobile Phase A (High Salt): 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0.

-

Mobile Phase B (Low Salt): 25 mM sodium phosphate, pH 7.0.

-

-

Procedure:

-

Equilibrate the column with a high concentration of Mobile Phase A.

-

Inject the ADC sample.

-

Elute the ADC species using a linear gradient from high salt to low salt. Species with a higher DAR are more hydrophobic and will elute later.

-

Monitor the absorbance at 280 nm.

-

-

Calculation: The average DAR is calculated as a weighted average of the peak areas corresponding to each DAR species (DAR0, DAR2, DAR4, etc.).[12]

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the ability of an ADC to kill target cancer cells.[13][14]

-

Principle: The MTT assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product, which can be quantified by measuring the absorbance.[14]

-

Materials:

-

Target (antigen-positive) and control (antigen-negative) cell lines.

-

96-well cell culture plates.

-

ADC, unconjugated antibody, and free MMAE.

-

MTT solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO).

-

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the ADC, unconjugated antibody, or free MMAE. Include untreated cells as a control.

-

Incubate for a predetermined period (e.g., 72-96 hours).[13]

-

Add MTT solution to each well and incubate for 2-4 hours.

-

Add solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control.

-

Plot the percent viability against the logarithm of the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of ADC that inhibits cell growth by 50%).

-

Representative IC₅₀ Values for vc-MMAE ADCs:

| Cell Line | ADC Target | Approximate IC₅₀ (nM) | Reference |

| SKBR3 | HER2 | 410.54 | [6] |

| BxPC-3 | Tissue Factor | 0.97 | [15] |

| PSN-1 | Tissue Factor | 0.99 | [15] |

| Capan-1 | Tissue Factor | 1.10 | [15] |

| Panc-1 | Tissue Factor | 1.16 | [15] |

| BT-474 | HER2 | Low nanomolar | [16] |

| MCF-7 (control) | HER2 | No cytotoxicity | [16] |

Note: IC₅₀ values are highly dependent on the target antigen, antibody, cell line, and experimental conditions.

Plasma Stability Assay

This assay evaluates the stability of the ADC and the premature release of the payload in plasma.[5][17]

-

Principle: The ADC is incubated in plasma from different species (e.g., human, mouse, rat) at 37°C. At various time points, the amount of intact ADC or released payload is quantified.[17]

-

Procedure (Payload Release by LC-MS):

-

Incubate the ADC in plasma at 37°C for up to several days.[5]

-

At designated time points, take an aliquot of the plasma sample.

-

Capture the ADC from the plasma using Protein A magnetic beads.

-

Quantify the amount of released MMAE in the supernatant using LC-MS/MS. A calibration curve is generated with a known concentration of MMAE.

-

-

Data Analysis: The stability of the ADC is assessed by monitoring the decrease in the amount of conjugated drug over time or the increase in the concentration of released payload. For a trastuzumab-vc-MMAE conjugate incubated in rat plasma, a 75% reduction in bound drug was observed over seven days.[5]

Conclusion

This compound is a highly sophisticated and effective linker-payload system for the development of next-generation antibody-drug conjugates. Its modular design, incorporating a site-specific conjugation handle, a solubility-enhancing spacer, a highly specific cleavable linker, a self-immolative spacer, and a potent cytotoxic agent, provides an optimal balance of stability, specificity, and efficacy. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field of targeted cancer therapy, enabling the robust characterization and advancement of novel ADC candidates.

References

- 1. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

- 2. This compound [myskinrecipes.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

- 6. herbmedpharmacol.com [herbmedpharmacol.com]

- 7. This compound, ADC linker, 1869126-64-6 | BroadPharm [broadpharm.com]

- 8. benchchem.com [benchchem.com]

- 9. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. chemscene.com [chemscene.com]

- 12. benchchem.com [benchchem.com]

- 13. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]

In-Depth Technical Guide: Solubility and Stability of Azido-PEG4-Val-Cit-PAB-MMAE

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Azido-PEG4-Val-Cit-PAB-MMAE, a key linker-payload component in the development of Antibody-Drug Conjugates (ADCs). This document outlines the molecule's chemical properties, solubility characteristics, stability profile, and detailed experimental protocols for its evaluation. Additionally, it visualizes the logical structure of the molecule, its mechanism of action, and relevant experimental workflows.

Core Concepts: Understanding the Components

This compound is a multi-component system designed for targeted drug delivery. Each part plays a crucial role in the efficacy and safety of the resulting ADC.

-

Azido (N3) Group: This functional group enables the conjugation of the linker-payload to a monoclonal antibody (mAb) via "click chemistry," specifically copper-catalyzed or strain-promoted alkyne-azide cycloaddition. This allows for precise, site-specific attachment.

-

PEG4 (Polyethylene Glycol) Spacer: The four-unit polyethylene (B3416737) glycol chain is a hydrophilic spacer. Its primary functions are to enhance the aqueous solubility of the entire ADC construct, reduce aggregation, and potentially improve pharmacokinetic properties by providing a steric shield[1][2].

-

Val-Cit (Valine-Citrulline) Dipeptide: This dipeptide sequence serves as a protease-sensitive cleavage site. It is designed to be stable in the bloodstream but is efficiently cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment[3].

-

PAB (p-Aminobenzylcarbamate) Spacer: This unit acts as a "self-immolative" spacer. Following the enzymatic cleavage of the Val-Cit linker, the PAB group undergoes a 1,6-elimination reaction to release the unmodified, fully active MMAE payload.

-

MMAE (Monomethyl Auristatin E): MMAE is a potent synthetic antineoplastic agent. It functions as a microtubule inhibitor, binding to tubulin and disrupting microtubule polymerization. This leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis[][5].

dot

Caption: Logical structure of an ADC with this compound.

Solubility Profile

The solubility of this compound is a critical factor for its handling, formulation, and the overall properties of the resulting ADC. The PEG4 moiety is specifically included to counteract the hydrophobicity of the MMAE payload and the linker system[1][2][6][].

| Solvent | Solubility | Notes |

| Organic Solvents | ||

| DMSO (Dimethyl Sulfoxide) | Soluble. A similar compound, Val-Cit-PAB-MMAE, has a reported solubility of ≥ 110 mg/mL[8] and 49 mg/mL[9]. | Commonly used for preparing stock solutions. |

| DCM (Dichloromethane) | Soluble[10]. | |

| DMF (Dimethylformamide) | Soluble[10]. | |

| Aqueous Buffers | ||

| PBS (Phosphate-Buffered Saline) | Generally low, but the PEG4 linker enhances aqueous solubility compared to non-PEGylated counterparts[1]. | The compound is noted to be unstable in aqueous solutions; fresh preparation is recommended[8][11]. |

Stability Characteristics

The stability of the linker-payload is paramount to ensure the ADC remains intact in systemic circulation, preventing premature release of the cytotoxic MMAE and minimizing off-target toxicity.

| Condition | Stability Profile | Key Considerations |

| Storage (Solid) | Recommended storage at -20°C[10]. | Protect from light and moisture. |

| In Solution | The compound is unstable in solution, and freshly prepared solutions are recommended[8][11]. | For in vivo formulation, a common vehicle is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline[9]. |

| Plasma Stability | The Val-Cit linker is generally stable in human plasma but can be susceptible to cleavage by mouse carboxylesterase 1c (Ces1c)[12][13]. The half-life of a Val-Cit-MMAE conjugate was reported to be approximately 80 hours in mouse plasma and 230 days in human plasma[3]. The addition of a glutamic acid residue (Glu-Val-Cit) can enhance stability in murine models[14]. | Preclinical studies in mice may show faster clearance and premature drug release compared to primates or humans. |

| pH Stability | The Val-Cit-PAB linker is designed for stability at physiological pH (~7.4) and cleavage in the acidic environment of lysosomes (pH 4.5-5.5)[3]. |

Mechanism of Action of MMAE

Once released from the ADC within the target cancer cell, MMAE exerts its potent cytotoxic effects through a well-defined signaling pathway.

Caption: Experimental workflow for in vitro plasma stability assay.

Methodology:

-

Preparation: Dilute the ADC to a final concentration of 1 mg/mL in pre-warmed human, rat, or mouse plasma.

-

Incubation: Incubate the samples at 37°C.

-

Sampling: At designated time points (e.g., 0, 6, 24, 48, 72, 168 hours), withdraw an aliquot.

-

Quenching: Immediately quench the enzymatic activity by diluting the aliquot in cold PBS.

-

Analysis: Analyze the samples by Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average drug-to-antibody ratio (DAR). A decrease in DAR over time indicates linker cleavage and payload release.

Quantification of ADC Aggregation by Size Exclusion Chromatography (SEC-HPLC)

This protocol quantifies the percentage of monomers, dimers, and higher-order aggregates in an ADC preparation.

Methodology:

-

System Preparation: Equilibrate an appropriate SEC column with a suitable mobile phase (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8).

-

Sample Preparation: Dilute the ADC sample to a concentration of approximately 1 mg/mL in the mobile phase.

-

Injection: Inject a defined volume of the sample onto the equilibrated column.

-

Detection: Monitor the elution profile using a UV detector at 280 nm.

-

Data Analysis: The main peak corresponds to the ADC monomer. Peaks eluting earlier represent higher molecular weight species (aggregates). The percentage of aggregation can be calculated from the peak areas.

Tubulin Polymerization Inhibition Assay

This assay measures the ability of released MMAE to inhibit the polymerization of tubulin in vitro.

dot

Caption: Workflow for a fluorescence-based tubulin polymerization assay.

Methodology:

-

Reagent Preparation: Prepare a master mix containing purified tubulin, GTP, and a fluorescent reporter in a polymerization buffer.

-

Compound Addition: Add serial dilutions of MMAE to a 96-well plate.

-

Initiation: Initiate polymerization by adding the tubulin master mix to the wells.

-

Measurement: Immediately measure the increase in fluorescence over time at 37°C.

-

Data Analysis: Plot fluorescence intensity versus time. The inhibition of tubulin polymerization is determined by the reduction in the rate and extent of the fluorescence increase compared to a vehicle control.

Cell Cycle Analysis for G2/M Arrest

This protocol determines the effect of MMAE on cell cycle progression.

Methodology:

-

Cell Treatment: Treat cancer cells with MMAE at various concentrations for a specified time (e.g., 24 hours).

-

Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.

-

Staining: Stain the cells with a DNA intercalating dye, such as propidium (B1200493) iodide (PI), in the presence of RNase.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: The percentage of cells in the G2/M phase of the cell cycle is quantified. An increase in the G2/M population indicates cell cycle arrest.[15][16][17][18]

Caspase-3 Activation Assay

This assay quantifies the induction of apoptosis by measuring the activity of caspase-3, a key executioner caspase.

Methodology:

-

Cell Treatment and Lysis: Treat cells with MMAE to induce apoptosis, then lyse the cells to release their contents.

-

Substrate Addition: Add a caspase-3-specific substrate (e.g., DEVD-pNA for colorimetric assays or DEVD-AFC for fluorometric assays) to the cell lysates.

-

Incubation: Incubate the mixture at 37°C to allow for enzymatic cleavage of the substrate by active caspase-3.

-

Detection: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) of the cleaved reporter molecule.

-

Data Analysis: The increase in signal compared to untreated control cells indicates the level of caspase-3 activation and apoptosis induction.[19][20][21]

Conclusion

This compound is a well-designed linker-payload system for the development of ADCs. Its components are rationally chosen to provide a balance of stability in circulation and efficient, targeted release of the potent cytotoxic agent MMAE within cancer cells. The inclusion of a PEG4 spacer addresses the critical issue of solubility, which is often a challenge in ADC development. A thorough understanding of its solubility, stability, and mechanism of action, coupled with robust analytical and biological assays, is essential for the successful development of novel ADC therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. adcreview.com [adcreview.com]

- 3. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Val-Cit-PAB-MMAE | TargetMol [targetmol.com]

- 10. MC-Val-Cit-PAB-MMAE, ADC linker, 646502-53-6 | BroadPharm [broadpharm.com]

- 11. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Methylation‐induced G2/M arrest requires a full complement of the mismatch repair protein hMLH1 | The EMBO Journal [link.springer.com]

- 18. The molecular mechanism of G2/M cell cycle arrest induced by AFB1 in the jejunum - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Cell survival following direct executioner-caspase activation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Caspase-3-dependent apoptosis in middle cerebral arteries in patients with moyamoya disease - PubMed [pubmed.ncbi.nlm.nih.gov]

The Azide Group: A Locus of Control in Bioconjugation via Click Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of bioconjugation, the azide (B81097) functional group has emerged as a cornerstone of chemical biology and drug development. Its unique properties, particularly its bioorthogonality, have made it an indispensable tool for the precise and efficient labeling, tracking, and modification of biomolecules. This technical guide provides a comprehensive overview of the pivotal role of the azide group in click chemistry, with a focus on its application in bioconjugation. We will delve into the core principles of the two primary forms of azide-alkyne cycloaddition, provide detailed experimental protocols, present quantitative data for reaction optimization, and visualize key processes to facilitate a deeper understanding of this powerful technology.

The azide moiety, composed of three nitrogen atoms, is virtually absent in biological systems. This inherent bioorthogonality ensures that azide-modified molecules react selectively with their intended partners, typically alkynes, without cross-reactivity with other functional groups present in the complex cellular milieu. This specificity is the hallmark of "click chemistry," a term that describes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. The azide-alkyne cycloaddition is the premier example of a click reaction, offering a robust and versatile method for forging stable triazole linkages.

There are two main variants of the azide-alkyne cycloaddition used in bioconjugation: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). CuAAC reactions are known for their fast kinetics and high yields but require a copper catalyst, which can be toxic to living cells.[1] SPAAC, on the other hand, is a copper-free alternative that utilizes strained cyclooctynes to achieve cycloaddition, making it ideal for applications in living systems.[2] The choice between these two powerful techniques depends on the specific experimental context, with considerations for reaction speed, biocompatibility, and the nature of the biomolecule being modified.

Core Principles of Azide-Alkyne Click Chemistry

The fundamental reaction involves the [3+2] cycloaddition of an azide with an alkyne to form a stable 1,2,3-triazole ring. This reaction is thermodynamically favorable but kinetically slow under physiological conditions. Click chemistry provides two primary strategies to accelerate this transformation.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction utilizes a copper(I) catalyst to dramatically increase the rate of the cycloaddition between a terminal alkyne and an azide.[1] The copper catalyst acts as a template, bringing the azide and alkyne into close proximity and lowering the activation energy of the reaction. This results in the exclusive formation of the 1,4-disubstituted triazole regioisomer. The reaction is highly efficient and can be performed in aqueous buffers over a wide pH range, making it suitable for a variety of bioconjugation applications.[1] However, the cytotoxicity of the copper catalyst can be a limitation for in vivo studies.[2] To mitigate this, various ligands have been developed to stabilize the Cu(I) oxidation state and protect cells from copper-induced damage.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To circumvent the issue of copper toxicity, the strain-promoted azide-alkyne cycloaddition (SPAAC) was developed.[2] This reaction employs a cyclooctyne (B158145), a highly strained cyclic alkyne, which readily reacts with azides without the need for a catalyst. The driving force for this reaction is the release of ring strain in the cyclooctyne upon forming the more stable triazole ring. SPAAC is bioorthogonal and has been widely used for labeling biomolecules in living cells and organisms.[2] While generally slower than CuAAC, the development of increasingly reactive cyclooctynes has significantly expanded the utility of SPAAC.[3]

Quantitative Data for Reaction Optimization

The efficiency of azide-alkyne cycloaddition reactions is influenced by several factors, including the choice of reactants, catalyst, ligand (for CuAAC), and reaction conditions. The following tables summarize key quantitative data to aid in the selection of appropriate reagents and the design of experiments.

| Cyclooctyne | Azide Reactant | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Key Features |

| DIBO | Benzyl Azide | ~0.3 - 0.7 | Good reactivity and stability. |

| DBCO | Benzyl Azide | ~0.6 - 1.0 | Generally exhibits the highest reaction rates, ideal for rapid labeling.[3] |

| BCN | Benzyl Azide | ~0.06 - 0.1 | Smaller size and lower lipophilicity compared to DBCO and DIBO.[3] |

| F-BCN | Benzyl Azide | ~0.2 - 0.4 | Fluorination increases reactivity compared to BCN. |

| DIFO | Benzyl Azide | ~0.08 | One of the earliest developed strained cyclooctynes. |

Note: Reaction rates can vary depending on the solvent, temperature, and specific derivatives of the cyclooctyne and azide used.

| Copper Ligand | Reaction Solvent | Relative Reaction Rate | Key Features |

| TBTA | 80% DMSO | High | First-generation ligand, limited water solubility.[2] |

| THPTA | 90% Water | High | Water-soluble, good for bioconjugation in aqueous buffers.[2] |

| BTTAA | 90% Water | Very High | Highly water-soluble and provides very fast reaction rates.[2] |

| None | Aqueous Buffer | Low | Uncatalyzed reaction is very slow. |

Note: The choice of ligand can significantly impact the reaction rate and the stability of the copper catalyst.

| Reaction Type | Typical Yields | Reaction Time | Biocompatibility |

| CuAAC | >90% | Minutes to a few hours | Limited in vivo due to copper toxicity. |

| SPAAC | >80% | Hours to overnight | Excellent for in vivo and live-cell applications.[2] |

Experimental Protocols

Protocol 1: Labeling of Proteins with an Azide-NHS Ester

This protocol describes the introduction of an azide group onto a protein via reaction with an N-hydroxysuccinimide (NHS) ester, a common method for modifying primary amines on lysine (B10760008) residues and the N-terminus.[4][5][6][7][8]

Materials:

-

Protein of interest (1-10 mg/mL in amine-free buffer, e.g., PBS pH 7.4)

-

Azido-NHS ester (e.g., Azido-PEG4-NHS Ester)

-

Anhydrous DMSO or DMF

-

Desalting column or dialysis cassette

-

Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

Procedure:

-

Prepare Protein Solution: Dissolve the protein in the reaction buffer to the desired concentration.

-

Prepare Azido-NHS Ester Stock Solution: Dissolve the Azido-NHS ester in DMSO or DMF to a concentration of 10 mg/mL.

-

Labeling Reaction: Add a 10- to 20-fold molar excess of the Azido-NHS ester stock solution to the protein solution. Gently mix and incubate for 1-2 hours at room temperature or overnight at 4°C.

-

Purification: Remove excess, unreacted Azido-NHS ester using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).

-

Characterization: Determine the degree of labeling using methods such as mass spectrometry or a colorimetric assay if the azide probe contains a reporter group.

Protocol 2: Metabolic Labeling of Cellular Glycans with Azido (B1232118) Sugars

This protocol describes the metabolic incorporation of an azide-containing sugar into cellular glycans, followed by fluorescent labeling via SPAAC for visualization.[9][10][11][12][13]

Materials:

-

Cells of interest

-

Cell culture medium

-

Peracetylated azido sugar (e.g., Ac4ManNAz)

-

DMSO

-

DBCO-functionalized fluorophore

-

PBS (Phosphate-Buffered Saline)

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Fluorescence microscope

Procedure:

-

Cell Culture: Culture cells to the desired confluency in their appropriate medium.

-

Metabolic Labeling: Add the peracetylated azido sugar (e.g., Ac4ManNAz at a final concentration of 25-50 µM) to the cell culture medium and incubate for 1-3 days.

-

Cell Harvest and Fixation: Gently wash the cells with PBS. For imaging, fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilization (for intracellular targets): If targeting intracellular glycans, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

SPAAC Reaction: Incubate the fixed and permeabilized cells with a solution of the DBCO-fluorophore (e.g., 10-50 µM in PBS) for 1-2 hours at room temperature, protected from light.

-

Washing: Wash the cells three times with PBS to remove unreacted fluorophore.

-

Imaging: Mount the cells and visualize the fluorescently labeled glycans using a fluorescence microscope with the appropriate filter set.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows in azide-based click chemistry for bioconjugation.

References

- 1. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benchchem.com [benchchem.com]